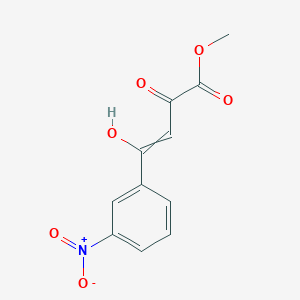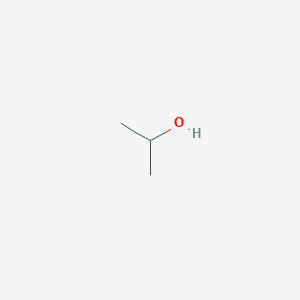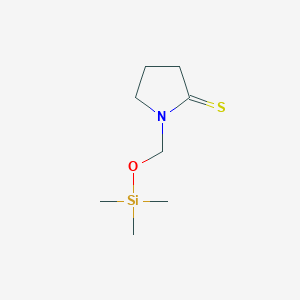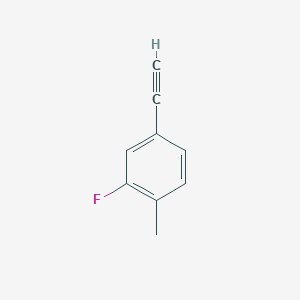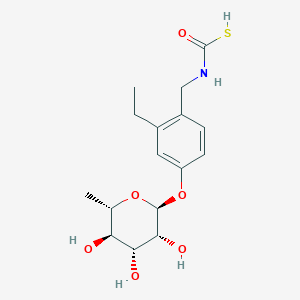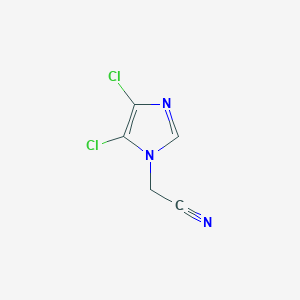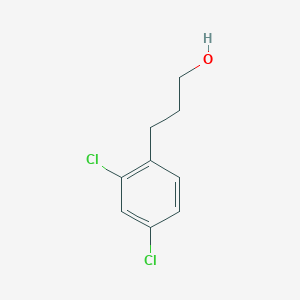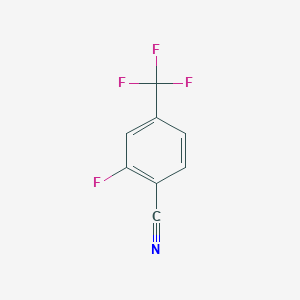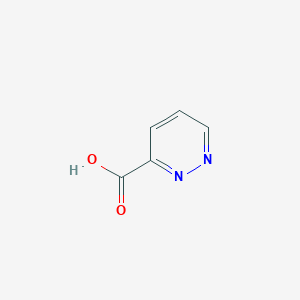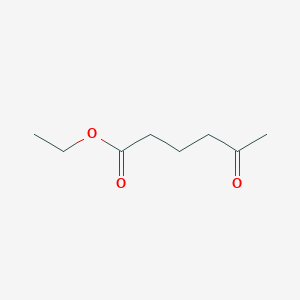![molecular formula C20H28N6O8S B130397 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1) CAS No. 5714-04-5](/img/structure/B130397.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” is a chemical compound with the molecular formula C20H28N6O8S. It is also known by other names such as Guanoxan sulfate and Guanoxan sulphate . The molecular weight of this compound is 512.5 g/mol .
Synthesis Analysis
The synthesis of compounds similar to “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” has been reported in the literature . For instance, a comprehensive structure-activity relationship study led to the discovery of a compound that displayed potent FFA1 agonistic activity and good pharmacokinetic profiles .Molecular Structure Analysis
The molecular structure of “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” has been computed using various methods . The InChI and Canonical SMILES representations of the molecule are available .Chemical Reactions Analysis
The chemical reactions involving “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” have been studied . For example, it has been found to be a new and selective ligand for the enzyme cyclooxygenase-2 (COX-2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” have been computed . For example, its molecular weight is 512.5 g/mol .科学的研究の応用
Synthesis and Biological Interest
Compounds containing the guanidine moiety, such as 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1), have garnered interest due to their diverse biological activities and clinical applications. Guanidine derivatives are involved in the synthesis of compounds like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, which exhibit a variety of pharmacological activities including cytotoxicity, inhibition of cell proliferation, angiogenesis, and apoptosis. These activities highlight the therapeutic potential of guanidine-containing compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Antifungal and Antimicrobial Applications
Guanidine derivatives have demonstrated significant antifungal and antimicrobial properties. Recent literature emphasizes the potential of these compounds in treating human-relevant fungal pathogens. The structural variety of guanidine-containing derivatives, including small molecules, polymers, and metal complexes, supports their efficacy in in vivo experiments, underscoring the importance of further exploration in this domain (Baugh, 2022).
Bioinorganic Chemistry and Catalysis
Guanidine copper compounds are reviewed for their structural characteristics and applications in bioinorganic chemistry and catalysis. The diverse coordination chemistry of guanidine with copper highlights its role in addressing complex problems across various chemical fields. This versatility is crucial for the development of new pharmacophores and catalytic processes, reflecting the broad application potential of guanidine derivatives (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).
Chemical and Biochemical Properties
The guanidine group significantly influences the chemical and physicochemical properties of compounds, making guanidine-containing derivatives essential in the design and development of therapeutic agents. These compounds show promise across a wide spectrum of diseases, with applications in CNS disorders, anti-inflammatory agents, chemotherapeutics, and more. The ongoing synthesis of guanidine-containing molecules highlights their growing importance in drug development (Sa̧czewski & Balewski, 2009).
Antioxidant Capacity and Health Effects
Guanidine-containing compounds have been explored for their antioxidant properties and potential health effects. The complex interaction of these compounds with biological systems suggests a range of therapeutic benefits, including neuroprotective and anti-inflammatory effects. Understanding the antioxidant capacity of guanidine derivatives can lead to new applications in health and disease management (Ilyasov et al., 2020).
将来の方向性
The future directions for the research on “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” could include further development of the compound as a promising candidate . Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h2*1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGHAKPGHCNTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1) | |
CAS RN |
3625-81-8, 5714-04-5 |
Source


|
| Record name | (1,4-benzodioxan-2-ylmethyl)guanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOXAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6IT80R85G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

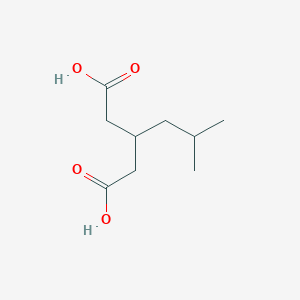
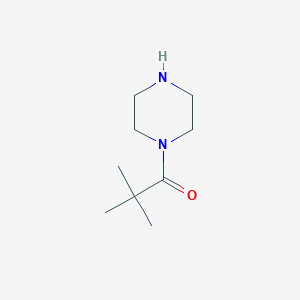
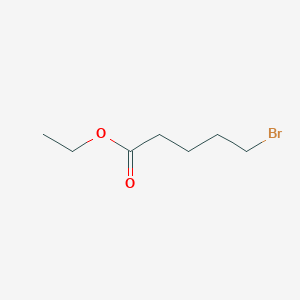
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
